2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride
Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. It is known for its unique structure and properties, which make it a valuable substance in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-fluorophenylpiperazine with propanoic acid chloride in the presence of a suitable base. The reaction conditions typically involve maintaining a controlled temperature and using anhydrous solvents to ensure the purity of the product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with receptors and enzymes, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in therapeutic applications or chemical synthesis.
Comparison with Similar Compounds
2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride is unique due to its specific structure and properties. Similar compounds include:
4-(4-Fluorophenyl)piperazine
Propanoic acid
Other fluorinated piperazine derivatives
These compounds share similarities in their core structures but differ in their functional groups and applications.
Biological Activity
2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride, with the CAS number 1269151-07-6, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. The structure features a piperazine ring, which is known for its diverse biological activity, particularly in the context of neuropharmacology and anti-cancer therapies. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.
Antagonistic Activity
Research indicates that compounds containing the piperazine moiety, like this compound, exhibit antagonistic properties against various receptors. Notably, it has been studied for its affinity towards the NK(1) receptor, which is implicated in pain and anxiety modulation. The compound has shown promising results in preclinical models as a selective NK(1) receptor antagonist .
Study 1: NK(1) Receptor Antagonism
In a pharmacological characterization study, this compound was tested for its ability to inhibit NK(1) receptor activity. The compound exhibited a high binding affinity and demonstrated efficacy in reducing pain responses in animal models .
Study 2: Antimicrobial Effects
A comparative study evaluated several piperazine derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced antibacterial potency significantly, suggesting that structural variations can lead to improved bioactivity .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and microbial enzymes. For instance, as an NK(1) receptor antagonist, it likely inhibits substance P-mediated signaling pathways involved in pain perception. Additionally, its structural characteristics may allow it to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor in microbial metabolism.
Comparative Analysis of Biological Activity
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.2ClH/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12;;/h2-5,10H,6-9H2,1H3,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXIJCWEBVBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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